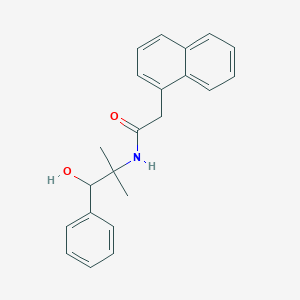
N-(2-hydroxy-1,1-dimethyl-2-phenylethyl)-2-(1-naphthyl)acetamide
Cat. No. B8321903
M. Wt: 333.4 g/mol
InChI Key: WJXDSHWLGMVTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04261890
Procedure details


A solution of 74.5 g. (0.4 mole) of 1-naphthyl acetic acid, 111.0 g. (0.45 mole) of EEDQ and 66.0 g. (0.4 mole) of α-(1-amino-1-methylethyl)benzenemethanol in 1 l. tetrahydrofuran is stirred and heated for 2 hours at 65° C. and then allowed to stand for 20 hours at room temperature. THF is evaporated in vacuo, and the residue is taken up with ice and 10% aqueous H2SO4 solution to pH 2. The resulting amide is extracted twice with 750 ml. ethyl acetate. The combined organic extracts are washed with 500 ml. dilute NaHCO3, dried (Na2SO4) and evaporated to dryness in vacuo. The oil is dissolved in 1 l. hot isopropyl ether and on standing at 25° C. gives 101.0 g. (77% yield) of N-(2-hydroxy-1,1-dimethyl-2-phenylethyl)-1-naphthaleneacetamide as an off-white crystalline solid of analytical purity, m.p. 106°-107° C.




Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH2:11][C:12]([OH:14])=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.CCOC1N(C(OCC)=O)C2C(=CC=CC=2)C=C1.[NH2:33][C:34]([CH:37]([C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1)[OH:38])([CH3:36])[CH3:35]>O1CCCC1>[OH:38][CH:37]([C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1)[C:34]([NH:33][C:12](=[O:14])[CH2:11][C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1)([CH3:36])[CH3:35]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.4 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)CC(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0.45 mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOC1C=CC2=CC=CC=C2N1C(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
0.4 mol
|
|
Type
|
reactant
|
|
Smiles
|
NC(C)(C)C(O)C1=CC=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
THF is evaporated in vacuo
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting amide is extracted twice with 750 ml
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts are washed with 500 ml
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dilute NaHCO3, dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The oil is dissolved in 1 l
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
on standing at 25° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gives 101.0 g
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC(C(C)(C)NC(CC1=CC=CC2=CC=CC=C12)=O)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 77% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
